![molecular formula C23H28N2OS B5964064 3,4-dihydroisoquinolin-2(1H)-yl{1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone](/img/structure/B5964064.png)
3,4-dihydroisoquinolin-2(1H)-yl{1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroisoquinolin-2(1H)-yl{1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroisoquinoline core, a piperidine ring, and a benzyl group substituted with a methylsulfanyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl{1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the dihydroisoquinoline core through a Pictet-Spengler reaction, followed by the introduction of the piperidine ring via a Mannich-type reaction. The final step involves the attachment of the benzyl group with a methylsulfanyl substituent through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality and minimizing waste.
化学反应分析
Types of Reactions
3,4-Dihydroisoquinolin-2(1H)-yl{1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
科学研究应用
3,4-Dihydroisoquinolin-2(1H)-yl{1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to fit into hydrophobic pockets within the enzyme, stabilizing the enzyme-inhibitor complex and preventing substrate access.
相似化合物的比较
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibition of aldo-keto reductase AKR1C3.
(4-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(3-hydroxy-3-methylbutyl)phenyl]methanone: An isoquinolol derivative with distinct biochemical properties.
Uniqueness
3,4-Dihydroisoquinolin-2(1H)-yl{1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone stands out due to its combination of a dihydroisoquinoline core, a piperidine ring, and a benzyl group with a methylsulfanyl substituent. This unique arrangement of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2OS/c1-27-22-10-8-18(9-11-22)15-24-13-4-7-21(16-24)23(26)25-14-12-19-5-2-3-6-20(19)17-25/h2-3,5-6,8-11,21H,4,7,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYSZURNRPQFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
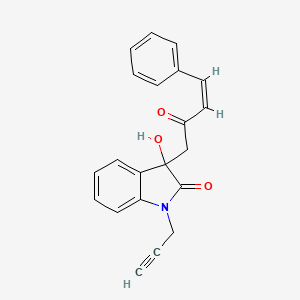
![N-(2,5-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5963990.png)
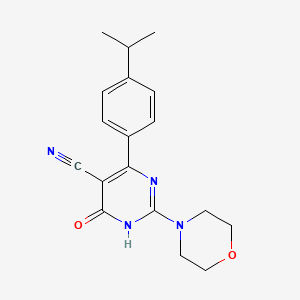
![N-[3-(2-furyl)phenyl]-1-(3-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B5964013.png)
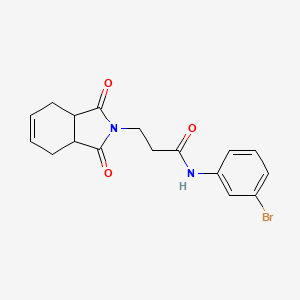
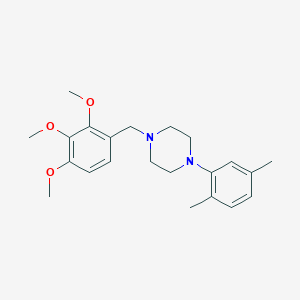
![N-(2-methylbutyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5964031.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one](/img/structure/B5964033.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5964039.png)
![7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B5964049.png)
![N-[[2-(furan-2-yl)phenyl]methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B5964052.png)
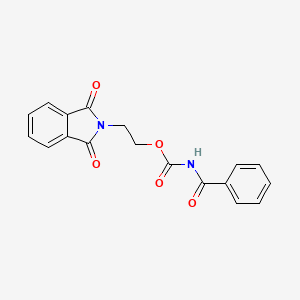
![3-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B5964083.png)
![N-(2-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]butanamide](/img/structure/B5964088.png)
